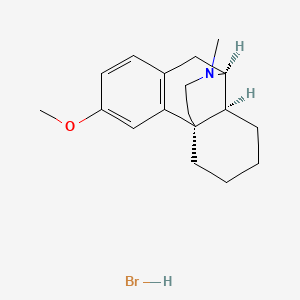

Dextromethorphan Hydrobromide

Descripción general

Descripción

El dextrometorfano polistirex es una formulación de acción prolongada de dextrometorfano, un agente antitusígeno (supresor de la tos) ampliamente utilizado. Se encuentra comúnmente en medicamentos de venta libre para el alivio temporal de la tos causada por irritación leve de la garganta y los bronquios. El dextrometorfano polistirex es único en el sentido de que está unido a una resina de intercambio iónico, lo que permite una liberación prolongada y efectos terapéuticos prolongados .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El dextrometorfano polistirex se sintetiza uniendo dextrometorfano a una resina de ácido poliestireno sulfónico. El proceso implica los siguientes pasos:

Síntesis de dextrometorfano: El dextrometorfano se sintetiza a partir de derivados de morfinano a través de una serie de reacciones químicas, que incluyen metilación y desmetilación.

Formación de polistirex: El polistirex se forma sulfonando el poliestireno, creando una resina con grupos de ácido sulfónico.

Proceso de unión: El dextrometorfano se une entonces a la resina de polistirex mediante intercambio iónico, lo que da lugar a la formulación de liberación prolongada.

Métodos de producción industrial: La producción industrial de dextrometorfano polistirex implica la síntesis a gran escala tanto de dextrometorfano como de polistirex, seguida del proceso de unión. El producto final se formula normalmente en forma de suspensión oral o comprimido para su uso por los consumidores .

Tipos de reacciones:

Oxidación: El dextrometorfano puede sufrir oxidación para formar su principal metabolito, dextrorfano.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: El dextrometorfano puede participar en reacciones de sustitución, particularmente involucrando su grupo metoxi.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio son ejemplos de agentes reductores.

Reactivos de sustitución: Los agentes halogenantes como el bromo o el cloro pueden utilizarse para reacciones de sustitución.

Productos principales:

Dextrorfano: El principal metabolito formado a través de la oxidación.

3-Metoximorfinano: Un producto de las reacciones de desmetilación.

Aplicaciones Científicas De Investigación

Cough Suppression

DXM remains one of the most effective over-the-counter treatments for cough due to upper respiratory tract infections (URTI). A meta-analysis involving 710 patients demonstrated that a single dose of 30 mg DXM significantly reduced cough frequency and intensity compared to placebo .

Neurological Disorders

- Pseudobulbar Affect (PBA) : DXM is approved for PBA, a condition characterized by inappropriate emotional expressions. This approval highlights its role in managing neurological symptoms associated with emotional dysregulation .

- Depression : Emerging research suggests that DXM may have fast-acting antidepressant effects similar to ketamine, showing promise in treating major depressive disorder .

- Traumatic Brain Injury (TBI) : Studies indicate potential benefits of DXM in managing complications following TBI, although results regarding overall functional outcomes remain inconclusive .

- Seizures : Clinical trials suggest efficacy in refractory seizures, indicating a role for DXM in managing certain seizure disorders .

- Parkinson's Disease : Some studies have shown improvements in symptoms associated with Parkinson's disease when treated with DXM .

Pain Management

Research has explored the analgesic properties of DXM across various pain conditions, including:

- Cancer-related pain

- Post-operative pain

- Neuropathic pain

- Gastrointestinal pain

Studies indicate that DXM may provide relief in these contexts, although further investigation is warranted to establish definitive efficacy .

Methotrexate Neurotoxicity

Case studies have reported complete resolution of neurological deficits associated with methotrexate toxicity following treatment with DXM, suggesting its potential as a neuroprotective agent .

Autism Spectrum Disorder

The role of DXM in improving behavioral symptoms in autism is still under investigation, with mixed results reported across studies .

Case Studies and Clinical Evidence

Several case studies have documented the effects and potential risks associated with DXM use:

- A notable case involved a 32-year-old male who chronically ingested DXM for recreational purposes, leading to tolerance and significant health complications. This case underscores the need for awareness regarding misuse and the potential for developing tolerance over time .

- Another study highlighted two cases of severe DXM overdose presenting opioid-like symptoms, which were successfully treated with naloxone. This emphasizes the importance of recognizing DXM's toxicity profile and ensuring proper medical intervention during overdose situations .

Data Tables

Mecanismo De Acción

El dextrometorfano polistirex ejerce sus efectos principalmente a través de los siguientes mecanismos:

Antagonismo del receptor NMDA: El dextrometorfano bloquea los receptores NMDA, reduciendo la neurotransmisión excitatoria.

Inhibición de la recaptación de serotonina y noradrenalina: Inhibe la recaptación de estos neurotransmisores, aumentando sus niveles en la hendidura sináptica.

Agonismo del receptor sigma-1: El dextrometorfano actúa como agonista en los receptores sigma-1, modulando diversas funciones celulares

Compuestos similares:

Dextrorfano: El principal metabolito del dextrometorfano, también un antagonista del receptor NMDA.

Codeína: Otro agente antitusígeno con actividad en los receptores opioides.

Benzonatato: Un antitusígeno no opioide con un mecanismo de acción diferente.

Unicidad: El dextrometorfano polistirex es único debido a su formulación de liberación prolongada, que proporciona efectos terapéuticos prolongados en comparación con el dextrometorfano de liberación inmediata. Esto lo hace particularmente útil para controlar la tos crónica y reducir la frecuencia de dosificación .

Comparación Con Compuestos Similares

Dextrorphan: The primary metabolite of dextromethorphan, also an NMDA receptor antagonist.

Codeine: Another antitussive agent with opioid receptor activity.

Benzonatate: A non-opioid antitussive with a different mechanism of action.

Uniqueness: Dextromethorphan polistirex is unique due to its extended-release formulation, which provides prolonged therapeutic effects compared to immediate-release dextromethorphan. This makes it particularly useful for managing chronic coughs and reducing dosing frequency .

Actividad Biológica

Dextromethorphan hydrobromide (DXM) is a widely used antitussive agent, primarily known for its effectiveness in suppressing cough. Beyond its antitussive properties, DXM exhibits a range of biological activities that impact various physiological systems, particularly the immune system and neurological pathways. This article delves into the biological activity of DXM, supported by research findings, case studies, and data tables.

Antitussive Effects

DXM acts centrally on the cough reflex by inhibiting the medullary cough center. Clinical studies have demonstrated its efficacy in reducing cough frequency and severity in various populations, including children suffering from acute cough due to respiratory infections. A recent pilot study indicated that DXM reduced total coughs over 24 hours by 21.0% and daytime cough frequency by 25.5% compared to placebo .

Immunomodulatory Effects

Dextromethorphan has been shown to modulate immune responses, particularly through its effects on dendritic cells (DCs). Research indicates that DXM inhibits the maturation and function of DCs when activated by lipopolysaccharides (LPS). This inhibition leads to reduced production of pro-inflammatory cytokines and reactive oxygen species (ROS), suggesting potential applications in managing chronic inflammation and autoimmune conditions .

Pharmacological Profile

Case Studies

-

Overdose Cases

Two cases of DXM overdose highlighted the compound's potential for severe toxicity. Both patients presented with respiratory depression and were treated successfully with naloxone, indicating DXM's opioid-like effects at high doses . -

Chronic Use and Tolerance

A case study documented a patient who chronically ingested DXM for recreational purposes. Over time, the patient developed tolerance, requiring increased doses to achieve desired effects. This case underscores the potential for abuse and the need for monitoring in therapeutic settings .

Research Findings

-

Dendritic Cell Modulation

In vitro studies revealed that DXM significantly suppressed LPS-induced expression of costimulatory molecules in murine bone marrow-derived dendritic cells (BMDCs). This suppression was linked to decreased T-cell activation and reduced inflammatory responses . -

Clinical Efficacy in Children

A randomized controlled trial involving children aged 6-11 years demonstrated that multiple doses of DXM effectively reduced cough severity and frequency compared to placebo, highlighting its clinical relevance in pediatric care .

Análisis De Reacciones Químicas

Synthetic Reactions and Pathways

Dextromethorphan hydrobromide is synthesized via multiple routes, each involving distinct chemical transformations:

Racemate Separation and Methylation

-

Racemic Resolution : The (±)-3-hydroxy-N-methylmorphinan racemate is separated using (D)-tartaric acid, selectively isolating the (+)-enantiomer .

-

Methylation : The hydroxyl group of the resolved (+)-3-hydroxy-N-methylmorphinan is methylated to yield dextromethorphan .

Grewe’s Cyclization

This method involves formylation of octabase (1-benzyl-1,2,3,4-tetrahydroisoquinoline) followed by acid-catalyzed cyclization :

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Formylation | HCOOH, HCl | N-formyl intermediate | 85–90% |

| Cyclization | H<sub>3</sub>PO<sub>4</sub> | Formation of morphinan core structure | 75–80% |

Demethylation Reactions

-

Freebase Preparation : this compound is treated with NaOH in chloroform/water to yield the freebase :

Metabolic Reactions

Dextromethorphan undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, producing active and inactive metabolites :

Primary Metabolic Pathways

Key Pharmacokinetic Data

Stability and Degradation Reactions

This compound decomposes under specific conditions :

-

Thermal Decomposition :

-

Hydrolytic Degradation :

Susceptible to alkaline hydrolysis, releasing HBr and forming dextromethorphan freebase .

Incompatibilities

Enzymatic Interactions

Dextromethorphan’s metabolism is modulated by enzyme inhibitors/inducers:

Propiedades

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISZALMBODQYFT-URVXVIKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-71-3 (Parent) | |

| Record name | Dextromethorphan hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60872346 | |

| Record name | Dextromethorphan hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-69-9 | |

| Record name | Dextromethorphan hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextromethorphan hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromethorphan hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9α,13α,14α)-3-methoxy-17-methylmorphinan hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTROMETHORPHAN HYDROBROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0CG3115FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.